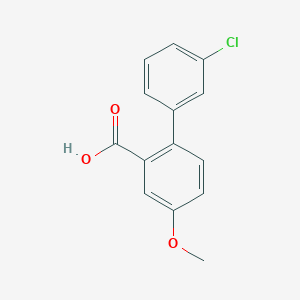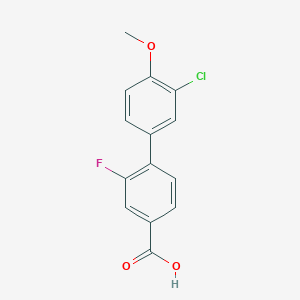
2-(3-Chlorophenyl)-5-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-5-methoxybenzoic acid (2-CPMB) is a chemical compound that is used in a variety of scientific research applications. It is a chlorinated phenolic acid with a methoxy group attached to the benzene ring. Its chemical formula is C9H7ClO3 and its molecular weight is 196.60 g/mol. 2-CPMB is a white crystalline solid that is soluble in water and organic solvents. It has a melting point of 131-133 °C.
Mechanism of Action
2-(3-Chlorophenyl)-5-methoxybenzoic acid, 95% has been found to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. By inhibiting AChE, 2-(3-Chlorophenyl)-5-methoxybenzoic acid, 95% increases the amount of acetylcholine in the brain, which can have a number of beneficial effects, such as improved memory and cognition.
Biochemical and Physiological Effects
2-(3-Chlorophenyl)-5-methoxybenzoic acid, 95% has been shown to have a number of beneficial biochemical and physiological effects. It has been found to increase the levels of the neurotransmitter acetylcholine in the brain, which can lead to improved memory and cognition. In addition, 2-(3-Chlorophenyl)-5-methoxybenzoic acid, 95% has been found to have anti-inflammatory and antioxidant properties, which can help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(3-Chlorophenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is its high solubility in both water and organic solvents, which makes it easy to handle and use in a variety of experiments. However, 2-(3-Chlorophenyl)-5-methoxybenzoic acid, 95% is a relatively expensive compound, which can limit its use in some experiments. In addition, it is a chlorinated compound, which can cause environmental concerns due to its potential for bioaccumulation in organisms.
Future Directions
In the future, 2-(3-Chlorophenyl)-5-methoxybenzoic acid, 95% could be used in a variety of applications, such as the synthesis of new compounds or the development of new pharmaceuticals. Additionally, further research could be done to explore the potential therapeutic effects of 2-(3-Chlorophenyl)-5-methoxybenzoic acid, 95%, such as its ability to increase acetylcholine levels in the brain. Finally, further studies could be conducted to explore the environmental impacts of 2-(3-Chlorophenyl)-5-methoxybenzoic acid, 95%, such as its potential for bioaccumulation.
Synthesis Methods
2-(3-Chlorophenyl)-5-methoxybenzoic acid, 95% can be synthesized through the reaction of 3-chlorobenzaldehyde and 5-methoxybenzoic acid, both of which are commercially available. The reaction is carried out in a two-phase system, with the aqueous phase containing an alkaline catalyst, such as sodium hydroxide. The reaction is carried out at a temperature of 60-70 °C for several hours. The product is then isolated and purified through recrystallization.
Scientific Research Applications
2-(3-Chlorophenyl)-5-methoxybenzoic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including fluorinated analogs of the anti-cancer drug paclitaxel. It has also been used in the synthesis of a variety of organic compounds, such as β-lactams and cyclic peptides. In addition, 2-(3-Chlorophenyl)-5-methoxybenzoic acid, 95% has been used as a substrate in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs and antibiotics.
properties
IUPAC Name |
2-(3-chlorophenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-11-5-6-12(13(8-11)14(16)17)9-3-2-4-10(15)7-9/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEUJHVZWLTZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681435 |
Source


|
| Record name | 3'-Chloro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261929-14-9 |
Source


|
| Record name | 3'-Chloro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














